BenchChemオンラインストアへようこそ!

1-(o-tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

TrkA kinase inhibition Pain therapeutics Neurotrophin signaling

This tri-substituted urea derivative is a potent TrkA kinase inhibitor (Merck WO2013176970). The o-tolyl group and 3-trifluoromethylpyrazole confer metabolic stability via resistance to CYP-mediated N-dealkylation. Ideal for probing TrkA/NGF signaling in neuropathic pain models. Paired with CAS 1448065-72-2, it enables matched-pair studies of aryl substitution on kinase selectivity and microsomal half-life. Verify batch-specific purity and request both analogs from the same supplier for rigorous comparative pharmacology.

Molecular Formula C14H15F3N4O
Molecular Weight 312.296
CAS No. 1448060-77-2
Cat. No. B2405541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(o-tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
CAS1448060-77-2
Molecular FormulaC14H15F3N4O
Molecular Weight312.296
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F
InChIInChI=1S/C14H15F3N4O/c1-10-4-2-3-5-11(10)19-13(22)18-7-9-21-8-6-12(20-21)14(15,16)17/h2-6,8H,7,9H2,1H3,(H2,18,19,22)
InChIKeyUCHUKLNGWZNVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(o-Tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448060-77-2): Procurement-Relevant Compound Profile


1-(o-Tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448060-77-2; molecular formula C₁₄H₁₅F₃N₄O; MW 312.30) is a tri-substituted urea derivative belonging to the pyrazolyl-urea class of kinase-targeted small molecules. The compound is indexed in the Therapeutic Target Database as 'Tri-substituted urea derivative 1,' a tropomyosin-related kinase A (TrkA) inhibitor originally disclosed by Merck Sharp & Dohme Corp. in patent WO2013176970 for indications including chronic pain, neuropathic pain, pruritus, and cancer [1]. Structurally, it features an o-tolyl (2-methylphenyl) group on one urea nitrogen, an ethylene spacer, and a 3-trifluoromethyl-1H-pyrazole ring—a pharmacophore associated with resistance to metabolic N-dealkylation [2]. The compound is commercially available from multiple research chemical suppliers at typical purities of 95% and is sold strictly for laboratory research use .

Why 1-(o-Tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea Cannot Be Replaced by Generic Pyrazolyl-Urea Analogs


The pyrazolyl-urea scaffold supports diverse pharmacological profiles spanning TrkA, p38-MAPK, Src, COX-2, and sEH inhibition depending on subtle substitution patterns [1]. Within the Merck WO2013176970 patent family alone, hundreds of tri-substituted ureas were synthesized, with TrkA inhibitory potency varying by orders of magnitude based on the aryl substituent identity [2]. The o-tolyl group in CAS 1448060-77-2 is not a generic placeholder: replacing it with a 4-methoxybenzyl group (as in CAS 1448065-72-2) alters both lipophilicity (clogP shift) and hydrogen-bonding capacity, which can redirect target selectivity away from TrkA toward other kinases or soluble epoxide hydrolase [3]. Similarly, the 3-trifluoromethyl substitution on the pyrazole ring is critical—this specific electron-withdrawing motif confers resistance to cytochrome P450-mediated N-dealkylation, a metabolic vulnerability common to N-alkylpyrazoles [4]. Procurement of a different pyrazolyl-urea without confirming matched substitution at all three positions—the aryl urea terminus, the ethylene linker, and the pyrazole C3 substituent—risks obtaining a compound with a fundamentally different target engagement profile and metabolic fate.

Quantitative Differentiation Evidence for 1-(o-Tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea Against Closest Analogs


TrkA Kinase Target Engagement: Class-Level Evidence from Merck Patent Family

CAS 1448060-77-2 is identified in the Therapeutic Target Database as a TrkA inhibitor from Merck patent WO2013176970 [1]. While the exact IC₅₀ for this specific compound has not been publicly disclosed in a peer-reviewed journal, the patent family establishes the compound's target profile as a tropomyosin-related kinase A (TrkA/NTRK1) inhibitor, distinguishing it from other pyrazolyl-ureas that target p38-MAPK (e.g., BIRB 796), Src kinases, or dual COX-2/sEH enzymes [2]. The closest structurally characterized comparator from the Bayer pyrazolyl-urea patent family (US8865698, Example 58) demonstrates an IC₅₀ of 3.10 nM against TrkA in an ELISA-based kinase assay at pH 7.5 [3]. However, this comparator bears a substantially different scaffold (pyrazolo[1,5-a]pyrimidine core) and is not a direct substitution analog. Direct quantitative comparison data for CAS 1448060-77-2 versus its immediate Merck patent analogs remain proprietary.

TrkA kinase inhibition Pain therapeutics Neurotrophin signaling

Structural Differentiation from 4-Methoxybenzyl Analog (CAS 1448065-72-2): o-Tolyl vs. 4-Methoxybenzyl Urea Terminus

The closest commercially available structural analog to CAS 1448060-77-2 is CAS 1448065-72-2, which replaces the o-tolyl group with a 4-methoxybenzyl substituent while retaining the identical ethylene-linked 3-trifluoromethylpyrazole moiety [1]. This single-point substitution produces measurable physicochemical divergence: the 4-methoxybenzyl analog (C₁₅H₁₇F₃N₄O₂, MW 342.32) is 30 Da heavier, introduces an additional hydrogen-bond acceptor (methoxy oxygen), and is predicted to have a lower clogP due to the polar methoxy group versus the hydrophobic methyl group in o-tolyl [2]. In the Hwang et al. (2011) SAR study of related urea-containing pyrazoles, aryl substitution at the urea terminus directly modulated the balance between COX-2 inhibition and sEH inhibition—with electron-donating substituents favoring sEH potency and more lipophilic aryl groups favoring COX-2 selectivity [3]. While that study did not include CAS 1448060-77-2 specifically, the SAR principles predict that the o-tolyl analog will exhibit different target selectivity and metabolic stability compared to the 4-methoxybenzyl variant.

Structure-activity relationship Lipophilicity modulation Kinase selectivity

N-Trifluoromethylpyrazole Pharmacophore: Class-Level Evidence for Metabolic Stability Advantage Over N-Alkylpyrazoles

The 3-trifluoromethyl substitution on the pyrazole ring of CAS 1448060-77-2 is not merely an electronic modulator—it specifically addresses the well-documented metabolic liability of N-alkylpyrazoles. Khirsariya et al. (2017) demonstrated that the N-trifluoromethylpyrazole pharmacophore is resistant to oxidative N-dealkylation by cytochrome P450 enzymes, a major clearance pathway for conventional N-alkylpyrazole kinase inhibitors [1]. In their study, the CHK1 inhibitor MU380 bearing an N-trifluoromethylpyrazole showed significantly improved metabolic stability in human liver microsomes compared to N-methyl or N-ethyl pyrazole analogs, with the trifluoromethyl group preventing CYP-mediated cleavage at the pyrazole N1 position [2]. While CAS 1448060-77-2 was not directly tested in that study, it shares the identical N-trifluoromethylpyrazole substructure, and the metabolic stability benefit is a class-level property of this pharmacophore. This differentiates it from pyrazolyl-ureas bearing N-methyl, N-ethyl, or unsubstituted pyrazole rings, which are susceptible to rapid metabolic clearance.

Metabolic stability Cytochrome P450 N-dealkylation resistance

Dual-Use Potential: COX-2/sEH Inhibitory Class Effects of Pyrazolyl-Ureas with Aryl Termini

The pyrazolyl-urea scaffold of CAS 1448060-77-2 places it within a well-characterized class of dual COX-2/sEH inhibitors. Hwang et al. (2011) demonstrated that 1,5-diarylpyrazole ureas with a three-methylene linker achieved dual inhibition, with the best compounds (21b, 21i, 21j) showing sEH IC₅₀ values in the low nanomolar range and COX-2 IC₅₀ values in the sub-micromolar range while maintaining selectivity over COX-1 [1]. Abdelazeem et al. (2020) further developed urea-diarylpyrazole hybrids as dual COX-2/sEH inhibitors with improved anti-inflammatory activity and reduced cardiovascular risk in the LPS-induced pain model in rats [2]. While CAS 1448060-77-2 differs from these published analogs by having an ethylene (two-carbon) rather than three-methylene linker and an o-tolyl rather than diarylpyrazole terminus, the core pyrazolyl-urea pharmacophore is conserved. The benchchem product page notes 'moderate inhibitory activity against COX-2 and sEH enzymes' for this compound , though without disclosed quantitative values. This dual-target potential distinguishes CAS 1448060-77-2 from pyrazolyl-ureas designed exclusively for kinase inhibition and may be relevant for inflammation-pain comorbidity research.

COX-2 inhibition Soluble epoxide hydrolase Anti-inflammatory

Optimal Research Application Scenarios for 1-(o-Tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448060-77-2)


TrkA-Mediated Pain Pathway Investigation in Preclinical Models

Based on its annotation as a TrkA kinase inhibitor in the Merck WO2013176970 patent family [1], CAS 1448060-77-2 is best deployed as a tool compound for probing TrkA/NGF signaling in nociception and neuropathic pain models. The compound's o-tolyl urea terminus and N-trifluoromethylpyrazole pharmacophore predict metabolic stability suitable for in vivo dosing [2]. Researchers should pair this compound with a structurally distinct TrkA inhibitor (e.g., a pyrrolidinyl-urea from the Bayer patent family) as an orthogonal control to confirm on-target effects. The TTD/DrugMap database confirms its patented indication coverage for chronic pain, neuropathic pain, and pruritus [1].

Comparative SAR Studies Against 4-Methoxybenzyl Analog (CAS 1448065-72-2)

CAS 1448060-77-2 and its closest commercially available analog CAS 1448065-72-2 form a matched pair for studying the impact of aryl urea substitution on kinase selectivity, cell permeability, and metabolic stability [3]. The o-tolyl vs. 4-methoxybenzyl swap modulates lipophilicity (predicted ΔclogP ~0.5–1.0 units) and hydrogen-bonding capacity, making these two compounds valuable for quantifying how a single-point aryl modification affects TrkA engagement, off-target kinase profiling, and microsomal half-life. Procurement of both compounds from the same supplier ensures batch-to-batch consistency for rigorous comparative pharmacology.

Metabolic Stability Benchmarking of N-Trifluoromethylpyrazole-Containing Kinase Inhibitors

The N-trifluoromethylpyrazole motif shared by CAS 1448060-77-2 confers class-level resistance to CYP-mediated N-dealkylation, as demonstrated by Khirsariya et al. (2017) for the CHK1 inhibitor MU380 [4]. This compound can serve as a reference standard in metabolic stability panels comparing N-trifluoromethylpyrazoles against N-methyl, N-ethyl, or unsubstituted pyrazole congeners in human or rodent liver microsome assays. The predicted extended microsomal half-life makes it suitable for in vivo pharmacokinetic studies where rapid clearance of conventional N-alkylpyrazole tool compounds would confound efficacy readouts.

Polypharmacology Profiling at the Inflammation-Pain Interface

Given the well-established dual COX-2/sEH inhibitory activity of structurally related pyrazolyl-ureas [5], CAS 1448060-77-2 is a candidate for polypharmacology studies exploring the intersection of inflammatory pain (COX-2/sEH) and neurotrophin-mediated pain (TrkA). Researchers should profile this compound in recombinant COX-2, sEH, and TrkA enzyme assays in parallel to quantify its multi-target engagement fingerprint. This is particularly relevant for complex pain states where both inflammatory and neuropathic components coexist, and where dual- or triple-mechanism compounds may outperform single-target agents. Cross-referencing with the LPS-induced pain model validated for pyrazolyl-urea dual inhibitors [5] provides a translational pathway.

Quote Request

Request a Quote for 1-(o-tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.